

An In-depth Technical Guide to 2-Chloro-3-(2-pyridinyl)quinoxaline

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Compound of Interest

Compound Name: 2-Chloro-3-(2-pyridinyl)quinoxaline

Cat. No.: B1311389

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-3-(2-pyridinyl)quinoxaline**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its structural similarity to other biologically active quinoxaline derivatives, this molecule presents potential as a scaffold for the development of novel therapeutic agents. This document outlines its chemical identity, a probable synthetic route with a detailed experimental protocol, and a discussion of its potential applications based on the known properties of related compounds.

Chemical Identity and Properties

While a specific CAS (Chemical Abstracts Service) number for **2-Chloro-3-(2-pyridinyl)quinoxaline** has not been identified in public databases, its chemical structure and properties can be inferred.

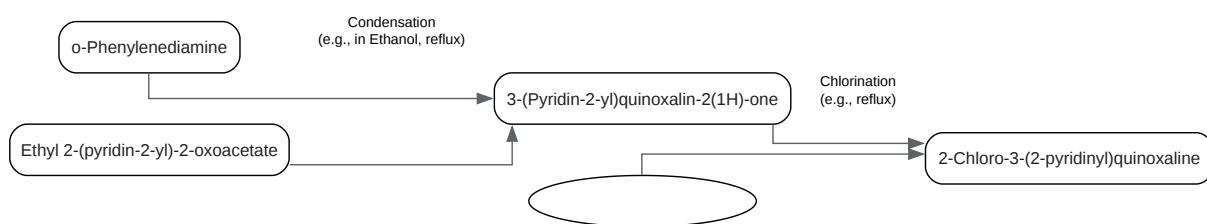
| Property | Value |
|-------------------|---|
| Molecular Formula | C ₁₃ H ₈ ClN ₃ |
| Molecular Weight | 241.68 g/mol |
| IUPAC Name | 2-Chloro-3-(pyridin-2-yl)quinoxaline |
| Canonical SMILES | <chem>C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CC=N3</chem> |
| InChI Key | (Not available) |

Proposed Synthesis and Experimental Protocol

The synthesis of **2-Chloro-3-(2-pyridinyl)quinoxaline** can be approached through a multi-step process, beginning with the condensation of an o-phenylenediamine with a pyridinyl- α -ketoester, followed by chlorination. This method is a common and effective route for the preparation of various quinoxaline derivatives.

Synthetic Pathway

A plausible synthetic pathway for **2-Chloro-3-(2-pyridinyl)quinoxaline** is outlined below. The initial step involves the condensation of o-phenylenediamine with ethyl 2-(pyridin-2-yl)-2-oxoacetate to form 3-(pyridin-2-yl)quinoxalin-2(1H)-one. The subsequent chlorination of this intermediate yields the final product.



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Caption: Proposed two-step synthesis of **2-Chloro-3-(2-pyridinyl)quinoxaline**.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(Pyridin-2-yl)quinoxalin-2(1H)-one

- In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.
- Add ethyl 2-(pyridin-2-yl)-2-oxoacetate (1 equivalent) to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.
- Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-(pyridin-2-yl)quinoxalin-2(1H)-one.

Step 2: Synthesis of **2-Chloro-3-(2-pyridinyl)quinoxaline**

- In a fume hood, carefully add 3-(pyridin-2-yl)quinoxalin-2(1H)-one (1 equivalent) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).
- Heat the mixture to reflux for 2-4 hours. The reaction should be monitored for the disappearance of the starting material by TLC.
- After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
- Filter the solid product, wash thoroughly with water, and dry.

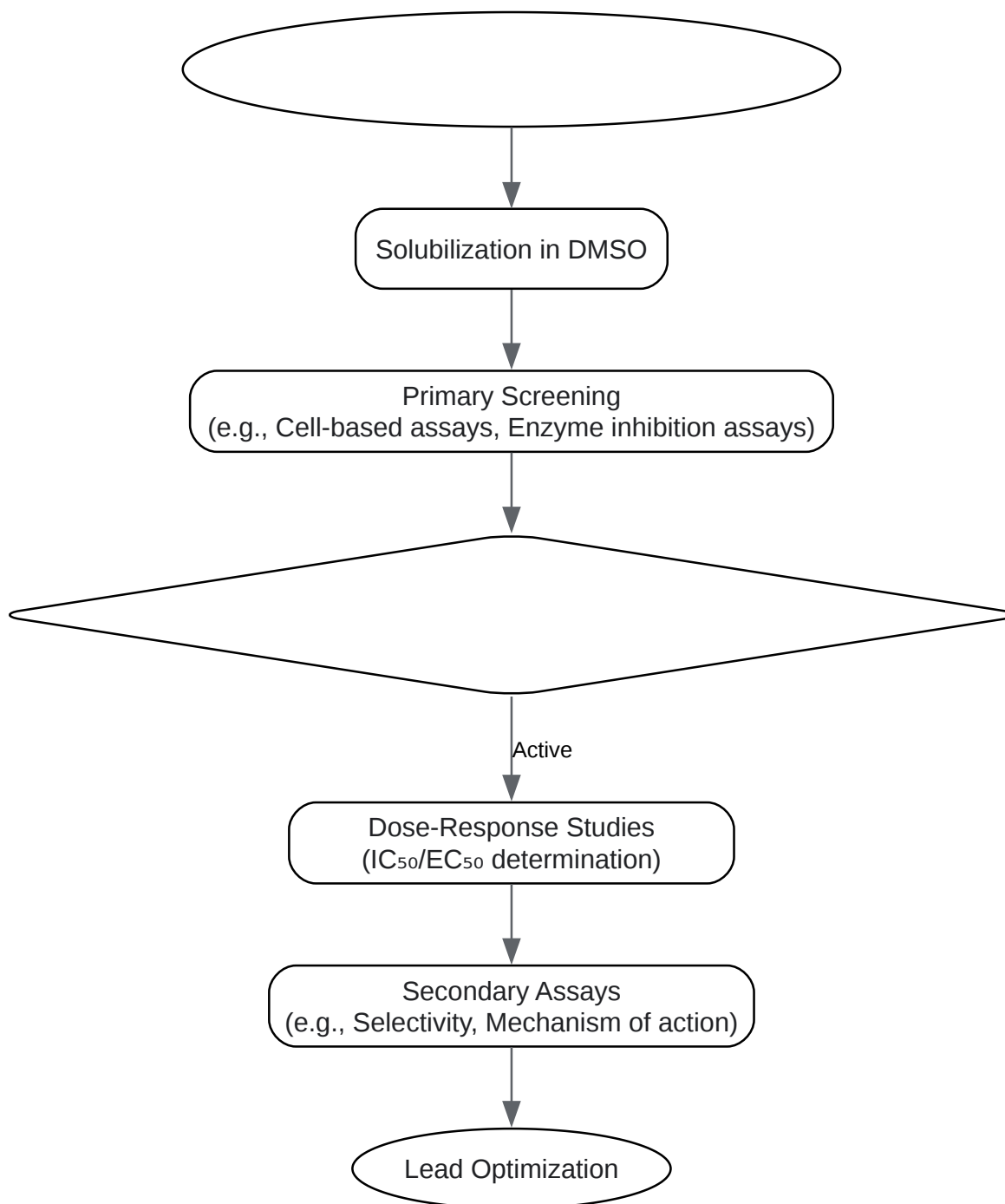
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure **2-Chloro-3-(2-pyridinyl)quinoxaline**.

Potential Applications in Drug Discovery

Quinoxaline derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery. The introduction of a pyridinyl group at the 3-position and a chloro group at the 2-position of the quinoxaline core in the title compound suggests potential for various therapeutic applications.

General Experimental Workflow for Biological Screening

The evaluation of the biological activity of **2-Chloro-3-(2-pyridinyl)quinoxaline** would typically follow a standardized workflow.



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Caption: A typical workflow for the biological evaluation of a novel compound.

Suppliers

As of the latest search, **2-Chloro-3-(2-pyridinyl)quinoxaline** is not readily available from major chemical suppliers. Researchers interested in this compound will likely need to synthesize it in-house following a protocol similar to the one described above.

Conclusion

2-Chloro-3-(2-pyridinyl)quinoxaline represents a promising, yet underexplored, chemical entity. The synthetic route outlined in this guide provides a clear path for its preparation. Given the rich pharmacology of the quinoxaline scaffold, this compound is a compelling candidate for inclusion in screening libraries for the discovery of new drugs. Further research is warranted to fully elucidate its chemical properties and biological activities.

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